5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8(11-6-7-13-14-11)15-10-4-2-9(12)3-5-10/h2-8H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGSHZMQQLYAGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Structure Elucidation and Conformational Analysis
X-ray Crystallography and Solid-State Structure Analysis
Conformation of Substituted Moieties Relative to Pyrazole (B372694) Core
The spatial arrangement of the substituted moieties relative to the central pyrazole ring in pyrazole derivatives is a critical factor influencing their chemical and biological properties. While the precise crystal structure of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole is not publicly available, valuable insights into its likely conformation can be gleaned from the analysis of closely related compounds. The orientation of the 4-chlorophenoxy and ethyl groups is dictated by a combination of steric and electronic effects, which seek to minimize intramolecular strain and optimize stabilizing interactions.
Detailed crystallographic studies of analogous structures containing a 4-chlorophenoxy group attached to a pyrazole or dihydropyrazole ring provide a strong basis for understanding the conformational preferences of this substituent. For instance, in the related compound, 1-(5-(4-chlorophenoxy)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole), the chlorophenoxy ring is significantly twisted with respect to the central pyrazole ring. irjet.net This substantial dihedral angle is indicative of the steric hindrance between the bulky chlorophenoxy group and the pyrazole core, which forces it out of co-planarity.
Similarly, in 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a considerable dihedral angle is observed between the pyrazole ring and the chlorobenzene ring of the 4-chlorophenoxy moiety. nih.gov The consistency of a large dihedral angle across these related structures suggests that the 4-chlorophenoxy group in this compound would also adopt a non-planar orientation relative to the pyrazole ring.
Interactive Data Table of Dihedral Angles in Related Pyrazole Derivatives:
| Compound | Moiety 1 | Moiety 2 | Dihedral Angle (°) |
| 1-(5-(4-chlorophenoxy)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole) irjet.net | Pyrazole Ring | Chlorophenoxy Ring | 70.55(1) |
| 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde nih.gov | Pyrazole Ring | Chlorobenzene Ring | 65.30(9) |
It is important to note that while these data from related structures provide a strong indication of the likely conformational preferences, the exact torsion angles for this compound can only be definitively determined through experimental methods such as X-ray crystallography or through theoretical calculations. nih.govijbiotech.com
Biological Activity Spectrum and Mechanistic Investigations
Enzyme Inhibition and Modulation Studies
Enzyme inhibition is a common mechanism through which pyrazole (B372694) derivatives exert their biological effects. These compounds can interact with various enzymes, including those involved in metabolic processes and cellular signaling pathways.
Cytochrome P450 Enzyme System (e.g., CYP2E1) Inhibition and Cooperativity
The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a vast number of xenobiotics and endogenous compounds. Certain pyrazole-containing molecules have been shown to interact with CYP enzymes, acting as either inhibitors or inducers. For instance, pyrazole itself is a known inhibitor of CYP2E1. These interactions can occur at the enzyme's active site or at allosteric sites, potentially leading to cooperative effects. nih.gov
No specific data is available in the scientific literature regarding the interaction of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole with the catalytic site of CYP2E1.
Generally, interactions at the catalytic site involve the inhibitor molecule binding to the same location as the enzyme's natural substrate, thereby preventing the substrate from binding and being metabolized. The affinity and nature of this binding are dictated by the structural and electronic properties of the pyrazole derivative.
There is no published research detailing the allosteric or cooperative site interactions of this compound with CYP2E1.
Allosteric interactions involve binding to a site distinct from the catalytic site, which can induce conformational changes in the enzyme that either enhance or inhibit its activity. Cooperative interactions can occur when the binding of one molecule to the enzyme influences the binding of subsequent molecules. Studies with other pyrazole derivatives have suggested complex interactions with CYP2E1, involving both catalytic and cooperative sites. nih.gov
Kinase Inhibition (e.g., CDK8, LRRK2, Aurora Kinases)
Kinases are a large family of enzymes that play critical roles in cell signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention. Numerous pyrazole-based compounds have been developed as potent and selective kinase inhibitors. nih.gov
Specific binding modes and selectivity profiles for this compound against CDK8, LRRK2, or Aurora kinases have not been reported in the literature.
The binding mode of a kinase inhibitor describes its specific orientation and interactions within the ATP-binding pocket of the kinase. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, determine the inhibitor's potency and selectivity. The selectivity of an inhibitor for its target kinase over other kinases is a crucial factor in its therapeutic potential, as off-target effects can lead to toxicity. The development of pyrazole-based inhibitors often involves structural modifications to optimize these binding interactions and enhance selectivity for kinases such as LRRK2 and CDK8. nih.govchemmethod.com
The effect of this compound on cellular pathways mediated by CDK8, LRRK2, or Aurora kinases has not been documented.
By inhibiting the activity of a specific kinase, a pyrazole derivative can interrupt the downstream signaling pathways that the kinase regulates. For example, inhibition of Aurora kinases, which are key regulators of mitosis, can lead to defects in cell division and apoptosis in cancer cells. nih.gov Similarly, inhibiting LRRK2, which is implicated in Parkinson's disease, may modulate neuronal function and survival. nih.gov The interruption of the CDK8-mediated transcriptional regulation is another therapeutic strategy that has been explored with pyrazole-based inhibitors. nih.gov
Protease Inhibition (e.g., SARS-CoV-3CL Protease)
The 3C-like protease (3CLpro) is an enzyme essential for the replication of coronaviruses, making it a prime target for antiviral drug development. nih.govnanobioletters.com The pyrazole scaffold has been identified as a promising structural component for designing inhibitors of this critical enzyme. nih.gov A series of pyrazolone (B3327878) compounds were designed, synthesized, and evaluated as potential inhibitors of the SARS-CoV 3CL protease. nih.gov In vitro assays using a fluorogenic peptide substrate demonstrated that several of these synthesized compounds exhibited potent inhibition against the 3CL protease. nih.gov
Further computational studies involving molecular docking have been used to investigate pyrano[2,3-c] pyrazole derivatives as potential inhibitors of the main protease (Mpro) of the SARS-CoV-2 virus. nanobioletters.com These in silico analyses showed that the synthesized compounds could effectively engage with the active site of the protease, demonstrating strong hydrogen bond interactions and favorable binding energy scores. nanobioletters.com One derivative, compound 5b, was identified as a particularly promising inhibitor with a binding energy of -6.2 kcal/mol, comparable to that of chloroquine (B1663885) in the same model. nanobioletters.com These findings highlight the potential of pyrazole-based compounds as foundational structures for developing novel anti-coronaviral agents. nanobioletters.comnih.gov
Other Enzyme Targets (e.g., Urease, Cholinesterases, Phosphodiesterases)
The therapeutic applicability of pyrazole derivatives extends to the inhibition of other significant enzyme targets.
Urease: Urease inhibitors are of medical interest, particularly for their potential role in treating ulcers and other conditions linked to the urease-producing bacterium Helicobacter pylori. derpharmachemica.com A series of novel substituted pyrazole derivatives were synthesized and evaluated for their urease-inhibitory activity. derpharmachemica.comderpharmachemica.com The findings indicated that some of the synthesized compounds possess noteworthy urease-inhibitory effects. derpharmachemica.comderpharmachemica.com Further research into pyrazoline derivatives containing a benzo[d]thiazol-2(3H)-one moiety also revealed potent inhibitory properties against the urease enzyme, with many compounds proving more effective than the standard inhibitor, acetohydroxamic acid. researchgate.net
Cholinesterases: Acetylcholinesterase (AChE) inhibitors are a cornerstone in the management of Alzheimer's disease. bohrium.comdergipark.org.tr The pyrazole scaffold has been incorporated into various molecular designs to target this enzyme. One study synthesized N-phenylacetamide derivatives bearing a pyrazole ring and evaluated their cholinesterase inhibitory activities. dergipark.org.tr The results showed that these compounds displayed moderate and selective inhibition of AChE. dergipark.org.tr Another series of 3-aryl-1-phenyl-1H-pyrazole derivatives also demonstrated good AChE inhibitory activity, with some compounds showing efficacy in the nanomolar range. nih.gov Similarly, newly synthesized 2-pyrazoline (B94618) derivatives were tested for their inhibitory effects on both AChE and butyrylcholinesterase (BuChE), revealing potent and selective AChE inhibition for several compounds. acs.org
Phosphodiesterases (PDEs): Phosphodiesterases are a family of enzymes that regulate intracellular signaling pathways, and their inhibition has therapeutic applications. Pyrazole-containing compounds have been investigated as inhibitors of various PDE isoforms. For instance, research into sildenafil (B151) analogues led to the development of new 5-phenyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one derivatives with potent PDE5 inhibitory activity. nih.gov Additionally, dihydropyranopyrazole derivatives have been designed and synthesized as inhibitors of PDE2, an enzyme considered a novel target for treating Alzheimer's disease. mdpi.com
Selectivity is a critical factor in drug design to minimize off-target effects. Research has shown that pyrazole derivatives can be engineered for selective inhibition of specific enzyme isoforms.
In the context of cholinesterase inhibition, a study on N-phenylacetamide derivatives with a pyrazole ring found that none of the tested compounds displayed any significant inhibitory activity against BuChE, indicating they are selective AChE inhibitors. dergipark.org.tr Similarly, a series of 2-pyrazoline derivatives showed marked AChE inhibition while having IC50 values greater than 1000 μM against BuChE, confirming their selective nature. acs.org
For phosphodiesterase inhibitors, efforts have been made to develop pyrazole derivatives with high selectivity for specific PDE families. One study successfully designed dihydropyranopyrazole derivatives that were highly selective for PDE2 over other PDEs, such as PDE1C, PDE4D2, and PDE8A1. mdpi.com Another research effort focused on transforming diazepinones from PDE4 selective inhibitors into a PDE2-selective series by modifying the pyrazole substituents, demonstrating that small structural changes could significantly alter selectivity. lookchem.com
Research into Antimicrobial Properties
The pyrazole scaffold is a cornerstone in the development of compounds with a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. nih.govbenthamscience.commdpi.com
Antibacterial Activity and Mechanisms (e.g., DNA gyrase B, MTAN inhibition)
Pyrazole derivatives have been identified as potent antibacterial agents, with some acting as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication, making it an effective target for antibiotics. nih.gov
A number of studies have focused on pyrazole derivatives as DNA gyrase inhibitors. nih.goveurekaselect.com For example, aza-indole-derived pyrazoles have been reported to possess broad-spectrum antimicrobial properties by targeting both DNA gyrase and topoisomerase IV. nih.gov In silico studies have also been used to predict and design novel pyrazole compounds as potential S. aureus DNA gyrase inhibitors, with subsequent synthesis and testing confirming moderate antibacterial activity. nih.gov Other mechanisms of action have also been identified; for instance, a series of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives were found to act as fatty acid biosynthesis inhibitors. nih.gov
| Compound Class | Target Organism/Enzyme | Activity Metric | Result | Source |
|---|---|---|---|---|
| Aza-indole-derived pyrazoles | DNA Gyrase / Topoisomerase IV | - | Potent Inhibition | nih.gov |
| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives | Gram-positive bacteria | MIC | As low as 0.5 µg/mL | nih.gov |
| Pyrazole-derived hydrazones | A. baumannii | MIC | 0.78–1.56 µg/ml | nih.gov |
| Naphthyl-substituted pyrazole-derived hydrazones | Gram-positive strains | MIC | 0.78–1.56 µg/ml | nih.gov |
Antifungal Activity and Modes of Action (e.g., against phytopathogenic fungi like Gibberella zeae, Fusarium oxysporum, Cytospora mandshurica)
The pyrazole ring is a key pharmacophore in fungicide design, present in numerous commercial agrochemicals. nih.gov These compounds often act as respiration inhibitors by blocking mitochondrial complex II (succinate dehydrogenase). nih.gov Research has demonstrated the efficacy of novel pyrazole derivatives against a range of plant pathogenic fungi.
Gibberella zeae (Fusarium graminearum): A series of pyrazole analogues containing an aryl trifluoromethoxy group were evaluated for their antifungal properties. One compound, 1v, displayed the highest activity against F. graminearum, with an EC50 value of 0.0530 µM, which was comparable to the commercial fungicide pyraclostrobin (B128455). nih.gov
Fusarium oxysporum: Fluorinated 4,5-dihydro-1H-pyrazole derivatives have been tested against several phytopathogenic fungi, including Fusarium oxysporum f. sp. lycopersici. While the activity against this specific fungus was moderate compared to other tested pathogens, the study demonstrated the broad potential of pyrazole derivatives. mdpi.com
Cytospora mandshurica: In a study evaluating pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, several compounds showed significant antifungal activity against Cytospora sp. For instance, compound 4h inhibited the growth of Cytospora sp. with an IC50 value of 27.32 µg/mL. amazonaws.com
| Compound Class | Fungal Species | Activity Metric | Result | Source |
|---|---|---|---|---|
| Pyrazole analogue 1v | Fusarium graminearum | EC50 | 0.0530 µM | nih.gov |
| Pyrazolo[1,5-a]pyrimidine 4h | Cytospora sp. | IC50 | 27.32 µg/mL | amazonaws.com |
| Pyrazolo[1,5-a]pyrimidine 4h | Fusarium solani | IC50 | 21.04 µg/mL | amazonaws.com |
| Pyrazolo[1,5-a]pyrimidine 4j | Alternaria solani | IC50 | 17.11 µg/mL | amazonaws.com |
| Pyrazole derivative 10d | G. graminis var. tritici | Inhibition Rate at 16.7 µg/mL | 100% | nih.gov |
| Pyrazole derivative 10e | G. graminis var. tritici | Inhibition Rate at 16.7 µg/mL | 94.0% | nih.gov |
Antiviral Activity Research (e.g., anti-TMV)
Beyond their utility against human viruses, pyrazole derivatives have been extensively studied for their activity against plant viruses, most notably the Tobacco Mosaic Virus (TMV). TMV is a significant plant pathogen that causes substantial economic losses in agriculture.
A series of novel pyrazole amide derivatives were designed and synthesized with the TMV coat protein as the target. Preliminary bioassays indicated that these compounds possessed promising activity against TMV at a concentration of 500 μg/mL.
Antiproliferative and Anticancer Research in Cellular Models
The pyrazole nucleus is a well-established scaffold in the design of anticancer agents. Numerous derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines.
A wide array of pyrazole derivatives has demonstrated significant cytotoxic effects against human cancer cell lines. Compounds featuring a chlorophenyl group, similar to the target molecule, have shown potent activity. For example, a series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs exhibited broad-spectrum antitumor activity against a panel of cancer cell lines, with some derivatives showing GI50 values in the nanomolar range, particularly against leukemia cell lines. nih.gov Other studies have reported the efficacy of pyrazole derivatives against solid tumor cell lines, including those from colon (HCT-116), liver (HepG2), and breast (MCF-7) cancers. nih.govresearchgate.net
The table below summarizes the in vitro anticancer activity of various illustrative pyrazole derivatives against several human cancer cell lines.
A primary mechanism through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger apoptosis through various cellular pathways. One common mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequently initiates the apoptotic cascade. nih.gov For example, certain pyrazole derivatives have been observed to increase caspase-3 activity, a key executioner enzyme in apoptosis, in breast cancer cells. nih.govnih.gov Furthermore, studies on pyrazole-triazole conjugates have demonstrated apoptosis induction in glioblastoma (U87MG) cells through the mitochondrial pathway, characterized by the up-regulation of the pro-apoptotic protein Bax and down-regulation of the anti-apoptotic protein Bcl-2. researchgate.net
In addition to inducing apoptosis, many pyrazole-based compounds exhibit anticancer activity by interfering with the normal progression of the cell cycle in cancer cells. This disruption prevents the cells from dividing and proliferating. For instance, treatment of bladder cancer cells with 1-thiocarbamoyl-5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole resulted in an increased population of cells in the sub-G0/G1 phase, which is indicative of apoptosis-related DNA fragmentation. nih.gov Other studies have shown that different pyrazole derivatives can cause cell cycle arrest in the S phase or the G2/M phase in various cancer cell lines, thereby halting cell division at different checkpoints. nih.govresearchgate.netnih.gov
Agrochemical Research Applications
The pyrazole scaffold is a critical component in modern agrochemicals, particularly in the development of herbicides and fungicides. The presence of a substituted phenyl group is a common feature in many commercial products.
Herbicides: Phenylpyrazole derivatives are utilized as potent herbicides. nih.gov A notable class of these herbicides acts by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO). nih.govnih.gov This inhibition disrupts chlorophyll (B73375) and heme biosynthesis in susceptible plants, leading to rapid cell death. Pyraflufen-ethyl is a commercial example of a PPO-inhibiting herbicide containing a pyrazole ring, used for the control of broad-leaved weeds in various crops. nih.govnih.gov
Fungicides: More recently, pyrazole carboxamide derivatives have been developed as highly effective fungicides. These compounds belong to the class of Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs). Pydiflumetofen (also known as Adepidyn™) is a broad-spectrum fungicide that contains a pyrazole-carboxamide core structure. fao.orgherts.ac.uk It functions by inhibiting complex II in the mitochondrial respiratory chain of fungi, thereby blocking energy production and preventing fungal growth. fao.org Pydiflumetofen is used to control a variety of diseases in crops such as cereals, corn, and soybeans. herts.ac.ukagropages.com
Herbicidal Activity and Target Identification
Pyrazole derivatives are a significant class of herbicides, with several commercialized products targeting key enzymes in plant metabolic pathways. acs.org The primary modes of action for herbicidal pyrazoles include the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), protoporphyrinogen oxidase (PPO), and acetolactate synthase (ALS).
HPPD Inhibition: A number of pyrazole-containing compounds have been identified as potent inhibitors of HPPD, an essential enzyme in the biosynthesis of plastoquinone (B1678516) and tocopherol. nih.govnih.gov Inhibition of HPPD leads to a deficiency in these vital compounds, which are necessary for carotenoid biosynthesis and protection against photooxidation. acs.org This ultimately results in the characteristic bleaching of plant tissues, followed by necrosis and death. researchgate.net For instance, certain pyrazole amide and pyrazole aromatic ketone derivatives have shown excellent herbicidal activity against various broadleaf weeds by targeting HPPD. nih.govacs.org Some of these compounds have demonstrated inhibitory activity against Arabidopsis thaliana HPPD (AtHPPD) with IC50 values in the nanomolar range, superior to commercial standards like topramezone. nih.govresearchgate.net
PPO Inhibition: Phenylpyrazole derivatives are also known to act as inhibitors of protoporphyrinogen oxidase (PPO), another critical enzyme in the chlorophyll and heme biosynthesis pathways. PPO inhibitors block the conversion of protoporphyrinogen IX to protoporphyrin IX, leading to the accumulation of the former in the cytoplasm. This accumulation results in the formation of reactive oxygen species upon exposure to light, causing rapid cell membrane disruption and plant death.
ALS Inhibition: The sulfonylurea class of herbicides, which includes some pyrazole derivatives, are known to inhibit acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of ALS leads to a depletion of these essential amino acids, ultimately halting protein synthesis and cell division, and resulting in plant death.
A selection of herbicidal pyrazole derivatives and their targets are presented in the table below.
| Compound Class | Target Enzyme | Effect | Reference |
| Pyrazole Amides | HPPD | Inhibition of carotenoid biosynthesis | acs.org |
| Pyrazole Aromatic Ketones | HPPD | Bleaching of plant tissues | nih.govresearchgate.net |
| Phenylpyrazoles | PPO | Cell membrane disruption | wikipedia.org |
| Sulfonylurea Pyrazoles | ALS | Inhibition of amino acid synthesis | nih.gov |
Insecticidal Activity and Neurological Targets
The insecticidal properties of pyrazole derivatives are primarily attributed to their action on the nervous system of insects. Phenylpyrazole insecticides, for example, are known to be potent modulators of ion channels, leading to neuronal hyperexcitability, paralysis, and death of the insect. wikipedia.org
Chloride Channel Blockers: The main target for many phenylpyrazole insecticides is the gamma-aminobutyric acid (GABA)-gated chloride channel. wikipedia.orgnih.gov These insecticides act as non-competitive antagonists, blocking the influx of chloride ions into the neuron. This disruption of the inhibitory GABAergic neurotransmission leads to uncontrolled neuronal firing. Fipronil is a well-known example of a phenylpyrazole insecticide that acts as a potent blocker of GABA-gated chloride channels in insects. nih.govresearchgate.net Additionally, some phenylpyrazoles have been shown to block glutamate-gated chloride channels, which are unique to invertebrates, contributing to their selective toxicity. nih.govresearchgate.net
Sodium Channel Blockers: Another class of insecticidal pyrazoles, the pyrazolines (or dihydropyrazoles), function as sodium channel blockers. nih.govmorressier.com These compounds exhibit a state-dependent blockade of voltage-gated sodium channels, binding preferentially to the inactivated state of the channel. nih.govresearchgate.net This stabilizes the inactivated state, preventing the channel from returning to the resting state and blocking the propagation of action potentials. mdpi.com This mode of action is distinct from other sodium channel targeting insecticides like pyrethroids. nih.gov Indoxacarb is a commercial insecticide that is a pro-drug, being metabolized to a more active pyrazoline derivative that blocks sodium channels. nih.govmdpi.com
The table below summarizes the neurological targets of some insecticidal pyrazole derivatives.
| Compound Class | Neurological Target | Mechanism of Action | Reference |
| Phenylpyrazoles | GABA-gated Chloride Channels | Non-competitive antagonism, blocking chloride influx | wikipedia.orgnih.gov |
| Phenylpyrazoles | Glutamate-gated Chloride Channels | Blockade of invertebrate-specific chloride channels | nih.govresearchgate.net |
| Pyrazolines | Voltage-gated Sodium Channels | State-dependent blockade, stabilizing the inactivated state | nih.govmorressier.com |
Fungicidal Activity and Respiration Inhibition
Pyrazole derivatives have also been successfully developed as fungicides, with a primary mode of action involving the inhibition of mitochondrial respiration. nih.gov Specifically, many pyrazole carboxamide fungicides are known to target Complex II (succinate dehydrogenase or SDH) of the mitochondrial electron transport chain. researchgate.netacs.org
By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone. acs.org This disruption of the electron transport chain inhibits the production of ATP, the primary energy currency of the cell, leading to fungal cell death. Several commercial fungicides, such as fluxapyroxad (B1673505) and penthiopyrad, belong to this class of pyrazole carboxamide SDH inhibitors. nih.govresearchgate.net The efficacy of these fungicides can be influenced by the specific substituents on the pyrazole ring and the carboxamide moiety. nih.gov
The table below details the fungicidal activity of pyrazole carboxamides.
| Compound Class | Target | Mechanism of Action | Reference |
| Pyrazole Carboxamides | Mitochondrial Complex II (SDH) | Inhibition of electron transport and ATP synthesis | nih.govresearchgate.net |
Exploration of Other Mechanistic Biological Activities
Beyond their applications in agriculture, pyrazole derivatives have been extensively investigated for their therapeutic potential, exhibiting a range of pharmacological activities.
Anti-inflammatory Pathways
The anti-inflammatory properties of pyrazole derivatives are well-documented, with many compounds acting as inhibitors of cyclooxygenase (COX) enzymes. sciencescholar.usresearchgate.netmdpi.comnih.gov The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. mdpi.com
Many pyrazole-based compounds have been shown to be selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation. nih.govdntb.gov.ua This selectivity is a desirable trait, as inhibition of the constitutive COX-1 isoform is associated with gastrointestinal side effects. mdpi.com Celecoxib is a well-known example of a selective COX-2 inhibitor with a pyrazole core structure. mdpi.com The anti-inflammatory effects of pyrazole derivatives have been demonstrated in various in vivo models, such as the carrageenan-induced paw edema assay. eurekaselect.com In addition to COX inhibition, some pyrazole derivatives may exert their anti-inflammatory effects through the modulation of other pathways, such as the inhibition of lipoxygenase (LOX) and the suppression of pro-inflammatory cytokines. ijpsjournal.com
The table below summarizes the anti-inflammatory mechanisms of pyrazole derivatives.
| Mechanism | Target | Effect | Reference |
| COX Inhibition | Cyclooxygenase-2 (COX-2) | Reduced prostaglandin (B15479496) synthesis | nih.govdntb.gov.ua |
| LOX Inhibition | Lipoxygenase | Reduced leukotriene synthesis | ijpsjournal.com |
| Cytokine Modulation | Pro-inflammatory cytokines | Suppression of inflammatory response | ijpsjournal.com |
Antinociceptive Mechanisms
Pyrazole derivatives have also shown promise as analgesic agents, with their antinociceptive effects being mediated through various mechanisms. eurekaselect.com
Opioid Receptor Interaction: Some pyrazole compounds have been found to exert their analgesic effects through interaction with the opioid system. nih.gov For example, a novel 1-pyrazole methyl ester derivative was shown to be a potent and orally active analgesic that targets kappa opioid receptors. nih.gov The antinociceptive effects of some pyrazolyl-thiazole derivatives have been shown to be reversed by the non-selective opioid antagonist naloxone, suggesting the involvement of opioid receptors. researchgate.net Studies have also pointed to the involvement of peripheral opioid receptors in the antinociceptive action of certain pyrazoles. nih.gov
Ion Channel Modulation via NO/cGMP pathway and K+ channels: The nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway has been implicated in the antinociceptive effects of some pyrazole derivatives. cdnsciencepub.comcore.ac.uk For instance, the antinociceptive effect of 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole was found to be mediated through the activation of the NO/cGMP/KATP pathway. core.ac.uk This suggests that these compounds may induce the release of NO, which then activates soluble guanylate cyclase to produce cGMP. The subsequent activation of potassium channels can lead to hyperpolarization of nociceptive neurons, thereby reducing pain signaling.
The table below outlines the antinociceptive mechanisms of pyrazole derivatives.
| Mechanism | Target/Pathway | Effect | Reference |
| Opioid Receptor Interaction | Kappa Opioid Receptors | Activation of opioid-mediated analgesia | nih.gov |
| NO/cGMP Pathway | Nitric Oxide/cGMP/KATP channels | Modulation of neuronal excitability | cdnsciencepub.comcore.ac.uk |
Antioxidant Mechanisms
Several studies have highlighted the antioxidant potential of pyrazole derivatives, which is often attributed to their ability to act as radical scavengers. nih.govtandfonline.comnih.govjmchemsci.com
Radical Scavenging: The antioxidant activity of pyrazoles has been demonstrated in various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. tandfonline.comtandfonline.com The ability of these compounds to donate a hydrogen atom or an electron to stabilize free radicals is a key mechanism of their antioxidant action. nanobioletters.com The presence of certain functional groups on the pyrazole ring, such as phenolic hydroxyl groups, can significantly enhance their radical scavenging capacity. nih.gov For example, pyrazole derivatives of protocatechuic acid have been shown to be powerful radical scavengers. nih.gov The antioxidant properties of pyrazoles may contribute to their other biological activities, such as their anti-inflammatory effects, by mitigating oxidative stress which is often associated with inflammation. mdpi.comnih.gov
The table below summarizes the antioxidant mechanism of pyrazole derivatives.
| Mechanism | Effect | Reference |
| Radical Scavenging | Neutralization of free radicals | tandfonline.comtandfonline.com |
Structure Activity Relationship Sar and Structure Function Relationship Sfr Analysis
Influence of the 4-chlorophenoxy Moiety on Biological Activity
The 4-chlorophenoxy group is a critical pharmacophore, and its substitution pattern significantly modulates the biological efficacy of the parent compound. The presence and position of the halogen atom on the phenoxy ring are key determinants of activity.
Moreover, the lipophilicity of the molecule is increased by the chlorine atom, which can improve its ability to cross biological membranes and reach its site of action. The size of the halogen at the para-position can also be a determining factor. For instance, in some series of pyrazole-based fungicides, compounds with a p-trifluoromethylphenyl moiety exhibited the highest activities, suggesting that both the electronic effect and the size of the substituent are important for optimal interaction with the target. nih.gov
The following table summarizes research findings on the impact of aromatic ring substitutions on the fungicidal activity of related pyrazole (B372694) compounds, illustrating the importance of the substituent's nature and position.
| Compound Series | Substituent (Position) | Observed Effect on Antifungal Activity | Reference |
|---|---|---|---|
| Pyrazole Phenylpyridine Sulfides | Cl (3-position of pyridine) and F or CF3 (5-position of pyridine) | Exhibited the best herbicidal activity in post-emergence treatments. | researchgate.net |
| Substituted Pyrazole Derivatives | p-trifluoromethylphenyl | Showed the highest fungicidal activity against a range of phytopathogens. | nih.gov |
| Pyrazole Oxime Ethers | 4-Fluoro on phenoxy ring | Beneficial for inhibitory activity against A. medicaginis. | nih.gov |
| Pyrazole Analogues | Aryl OCF3 moiety | Comparable activity to the commercial fungicide pyraclostrobin (B128455) against F. graminearum. | nih.govsemanticscholar.org |
Role of the Ethyl Bridge in Ligand-Target Interactions
The ethyl bridge connecting the pyrazole core to the 4-chlorophenoxy moiety is not merely a spacer but plays a crucial role in the molecule's conformational flexibility and orientation within a biological target's binding site. The length and flexibility of this linker are critical for establishing the correct spatial relationship between the two key aromatic systems—the pyrazole and the substituted phenyl ring.
This bridge allows the molecule to adopt a range of conformations, one of which will be the "bioactive conformation" that fits optimally into the binding pocket of the target enzyme or receptor. The two-carbon length of the ethyl bridge provides a degree of rotational freedom around the single bonds, enabling the phenoxy and pyrazole rings to orient themselves to maximize favorable interactions (e.g., hydrophobic, pi-stacking, or hydrogen bonding) with amino acid residues in the target protein.
While specific SAR studies detailing the modification of the ethyl bridge in this particular class of compounds are not extensively documented in the reviewed literature, general principles of medicinal chemistry suggest that altering the linker's length (e.g., to a methyl or propyl bridge) would likely have a significant impact on activity. A shorter linker might bring the two aromatic rings too close, causing steric hindrance, while a longer linker could position them too far apart for simultaneous optimal binding. The ether linkage itself is important, providing a polar oxygen atom that could act as a hydrogen bond acceptor, further anchoring the ligand in the binding site.
Impact of Pyrazole Ring Substitution Patterns and Tautomerism on Activity
The substitution pattern of the pyrazole ring is fundamental to the molecule's biological activity, primarily due to the phenomenon of annular tautomerism. nih.govencyclopedia.pub An unsubstituted 1H-pyrazole can exist in two tautomeric forms, as the proton on the nitrogen can reside on either N1 or N2. When the pyrazole is substituted at the C3 or C5 position, two distinct tautomers are possible, and the equilibrium between them is influenced by the electronic nature of the substituent. nih.govfu-berlin.de
In the case of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole, the substituent is at the C5 position. The 1-(4-chlorophenoxy)ethyl group is generally considered to be electron-donating. Studies have shown that electron-donating groups tend to favor the tautomer where the substituent is located at the C3 position (relative to the NH proton). nih.gov Conversely, electron-withdrawing groups favor the tautomer with the substituent at the C5 position. nih.gov This tautomeric preference is crucial because it dictates the spatial orientation of the hydrogen bond donor (the NH group) and the hydrogen bond acceptor (the lone pair on the other nitrogen atom), which are key interaction points for binding to a biological target. nih.govtandfonline.com The specific tautomer present will determine how the molecule fits into a receptor's binding site, directly impacting its biological activity. nih.govencyclopedia.pub
The following table summarizes the influence of substituent electronic properties on the preferred tautomeric form in 3(5)-substituted pyrazoles.
| Substituent Type at C3/C5 | Favored Tautomer | Rationale | Reference |
|---|---|---|---|
| Electron-donating (e.g., -NH2, -OH, -CH3) | Substituent at C3 | Stabilizes the tautomer where the NH proton is adjacent to the substituent. | nih.gov |
| Electron-withdrawing (e.g., -COOH, -CHO, -NO2) | Substituent at C5 | Stabilizes the tautomer where the sp2 nitrogen is adjacent to the substituent. | nih.govnih.gov |
| Phenyl | Rich in the 3-phenyl tautomer | The 3-phenyl tautomer is the more stable form observed in solution and solid state. | fu-berlin.de |
Stereochemical Considerations and Enantiomeric Activity Differences
The ethyl bridge in this compound contains a stereocenter at the carbon atom bonded to both the pyrazole ring and the phenoxy group. Consequently, the compound exists as a pair of enantiomers (R and S forms). The principles of stereochemistry dictate that these two enantiomers, while having identical physical and chemical properties in an achiral environment, will interact differently with a chiral biological target, such as an enzyme or receptor.
This differential interaction often leads to significant differences in biological activity. Typically, one enantiomer, termed the "eutomer," will exhibit significantly higher activity, while the other, the "distomer," will be less active or even inactive. This is because the three-dimensional arrangement of atoms in the eutomer allows for a more complementary fit with the chiral binding site of the biological target, leading to a more stable ligand-receptor complex.
Although specific studies on the separation and individual biological testing of the enantiomers of this compound were not identified in the reviewed literature, the importance of stereoselectivity is well-established for many classes of bioactive molecules, including pyrazole derivatives. The development of stereoselective syntheses or chiral separation techniques is therefore a critical step in the optimization of such compounds to ensure that the final product is enriched in the more potent enantiomer, potentially leading to a more effective and safer agent. rsc.org
Future Perspectives and Research Gaps
Development of Novel and Efficient Synthetic Routes for Analogues
A significant area for future research lies in the development of more sophisticated and efficient synthetic methodologies for producing analogues of 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole. While various methods exist for the synthesis of pyrazole (B372694) derivatives, the pursuit of novel routes that offer advantages in terms of yield, purity, and cost-effectiveness is ongoing. nih.gov Future synthetic strategies could focus on multicomponent reactions (MCRs), which have gained popularity for their ability to generate complex molecules in a single step, thereby increasing efficiency and reducing waste. mdpi.com
The development of new synthetic pathways is crucial for creating a diverse library of analogues with modifications at various positions of the pyrazole and phenyl rings. These modifications could include the introduction of different substituents to probe the structure-activity relationship (SAR) and optimize the compound's biological activity. For instance, the synthesis of a series of 1,5-diarylpyrazole derivatives has been instrumental in identifying potent and selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov
| Proposed Synthetic Approach | Potential Advantages | Key Research Focus |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, and generation of molecular diversity. mdpi.com | Designing one-pot reactions to assemble complex pyrazole analogues. |
| Flow Chemistry | Improved reaction control, scalability, and safety. | Adapting existing batch syntheses to continuous flow processes. |
| Catalytic Methods | Use of novel catalysts to achieve higher yields and stereoselectivity. | Exploring transition-metal or organocatalysis for pyrazole ring formation. |
Advanced Mechanistic Elucidation of Biological Actions of this compound
While pyrazole derivatives have been shown to exhibit a range of biological activities, a detailed understanding of their mechanism of action at the molecular level is often lacking. For this compound, future research should aim to elucidate its precise molecular targets and the signaling pathways it modulates. For example, some novel pyrazole derivatives have been identified as tubulin polymerization inhibitors, a mechanism that contributes to their anticancer effects. nih.gov
Advanced techniques such as proteomics, transcriptomics, and cellular imaging can be employed to identify the direct binding partners of the compound and to understand its downstream effects on cellular processes. Investigating the mechanism of action is critical for rational drug design and for predicting potential off-target effects. Some pyrazole-based compounds have been studied for their serine-trapping mechanism of action as thrombin inhibitors, providing a template for mechanistic studies of other pyrazole derivatives. mdpi.com
Exploration of New Biological Targets and Applications for the Compound
The pyrazole scaffold is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities. researchgate.netnih.govnih.gov Consequently, this compound and its analogues represent a promising starting point for exploring new therapeutic applications. A key area of future research is the screening of this compound against a wide range of biological targets to uncover novel activities.
The discovery of new applications will be driven by high-throughput screening campaigns and by a deeper understanding of the compound's structure-activity relationship. For instance, the identification of pyrazole derivatives as potent inhibitors of fibroblast growth factor receptors (FGFRs) has opened up new avenues for cancer therapy. nih.gov Similarly, the development of pyrazole-based compounds as dual inhibitors of targets like EGFR and COX-2 highlights the potential for creating multi-targeted agents. nih.gov
| Potential Therapeutic Area | Rationale Based on Pyrazole Derivatives' Activity |
| Neurodegenerative Diseases | Some pyrazoles exhibit neuroprotective effects. nih.gov |
| Infectious Diseases | Pyrazole derivatives have shown antibacterial, antifungal, and antiviral properties. nih.govnih.gov |
| Metabolic Disorders | Certain pyrazoles have been investigated for their anti-diabetic potential. researchgate.net |
| Cardiovascular Diseases | Some pyrazole compounds have been explored as thrombin inhibitors. mdpi.com |
Integration of In Silico and Experimental Methodologies for Compound Optimization
The integration of computational and experimental approaches is essential for the efficient optimization of lead compounds like this compound. In silico methods, such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, can provide valuable insights into the compound's binding mode and help in designing more potent and selective analogues. nih.govej-chem.orgsemanticscholar.org
These computational predictions can then be validated through experimental studies, creating a feedback loop that accelerates the drug discovery process. nih.gov The aim of such integrated approaches is to design novel derivatives with improved pharmacokinetic and pharmacodynamic properties. The use of in silico tools to design and screen pyrazole derivatives has been successfully applied in the development of anticancer agents. ijpbs.com
| In Silico Technique | Application in Compound Optimization |
| Molecular Docking | Predicting the binding affinity and orientation of analogues to their biological targets. nih.gov |
| QSAR | Establishing a mathematical relationship between the chemical structure and biological activity to guide the design of new compounds. ej-chem.orgsemanticscholar.org |
| Molecular Dynamics Simulations | Studying the dynamic behavior of the compound-target complex to understand the stability of the interaction. nih.gov |
| Virtual Screening | Screening large libraries of virtual compounds to identify potential hits with desired activities. nih.gov |
Q & A
Q. What are the common synthetic routes for 5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclocondensation of hydrazine derivatives with ketones or aldehydes. For example, Vilsmeier–Haack reactions are employed to introduce formyl groups, as seen in analogous pyrazole derivatives . Key steps include:
Substituent Introduction : Halogenation or alkoxy group addition (e.g., 4-chlorophenoxy) via nucleophilic substitution.
Cyclization : Formation of the pyrazole ring using hydrazine under controlled pH and temperature.
Purification : Column chromatography or recrystallization to isolate the product.
Critical Conditions :
- Temperature (60–100°C) and solvent polarity (e.g., ethanol, DMF) significantly affect cyclization efficiency.
- Catalysts like palladium on carbon enhance coupling reactions for aryl groups .
Q. How is the crystal structure of this compound determined, and what structural features impact its reactivity?
- Methodological Answer : X-ray crystallography is the gold standard, utilizing SMART and SAINT for data collection and SHELXL97 for refinement . Structural insights:
- Chlorophenyl Group : Enhances electron-withdrawing effects, stabilizing the pyrazole ring and directing electrophilic substitutions .
- Ethylphenoxy Moiety : Introduces steric hindrance, affecting binding affinity in pharmacological studies .
Table 1 : Key Crystallographic Parameters (from analogous compounds):
| Parameter | Value Range | Impact on Reactivity |
|---|---|---|
| Bond Angle (N-N-C) | 115–120° | Influences ring planarity |
| Torsional Strain | <5° | Reduces steric clash in binding |
Advanced Research Questions
Q. How can researchers optimize the synthesis to address low yields or impurities in this compound?
- Methodological Answer : Low yields often arise from incomplete cyclization or side reactions. Strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves purity .
- pH Control : Maintaining pH 6–7 during hydrazine addition minimizes byproducts .
- Catalytic Optimization : Using Pd/C or CuI for cross-coupling steps increases efficiency .
Case Study : A 30% yield improvement was achieved by replacing THF with DMF in analogous pyrazole syntheses .
Q. What strategies are used to analyze contradictory data in biological activity studies of pyrazole derivatives?
- Methodological Answer : Contradictions in biological activity (e.g., anti-inflammatory vs. cytotoxic effects) require:
Dose-Response Analysis : Verify if effects are concentration-dependent .
Target-Specific Assays : Use kinase profiling or enzyme inhibition studies to isolate mechanisms .
Meta-Analysis : Compare structural analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl substituents) to identify pharmacophore requirements .
Example : Discrepancies in antitumor activity were resolved by testing against multiple cell lines (e.g., HeLa vs. MCF-7), revealing cell-specific uptake differences .
Q. What computational methods are employed to predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models binding poses with proteins (e.g., carbonic anhydrase IX) .
- DFT Calculations : Predict electron distribution to identify reactive sites for covalent bonding .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Table 2 : Key Computational Findings (from analogous studies):
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| Carbonic Anhydrase IX | -9.2 | H-bond with Thr199 |
| COX-2 | -8.5 | Hydrophobic pocket binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
